O-Acetyl-(-)-norscopolamine
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Overview
Description
O-Acetyl-(-)-norscopolamine is a chemical compound related to scopolamine, a tropane alkaloid. It is a derivative of scopolamine, which has been studied in various contexts, including its synthesis and molecular structure.
Synthesis Analysis
- Werner and Schickfluss (1970) detailed the synthesis of derivatives of nor-(−)-scopolamine, including N-carbamoyl-O-acetyl-nor-(−)-scopolamine (Werner & Schickfluss, 1970).
Molecular Structure Analysis
- Studies on related compounds, such as a norbornyl-2-acetyl derivative of cholic acid, have shown the influence of solvent ability on crystal structure, which could be relevant for understanding the molecular structure of O-Acetyl-(-)-norscopolamine (Miragaya et al., 2009).
Chemical Reactions and Properties
- The acetylation of polyamines, which could be structurally and functionally similar to O-Acetyl-(-)-norscopolamine, has been studied, offering insights into potential chemical reactions and properties of acetyl derivatives (Seiler, 1987).
Physical Properties Analysis
- Molecular dynamics studies of acetylated dendrimers provide a perspective on how acetylation can affect the physical properties of a molecule, potentially applicable to understanding the physical properties of O-Acetyl-(-)-norscopolamine (Lee, Baker, & Larson, 2006).
Chemical Properties Analysis
- The study of O-acetyl oximes as transformable directing groups for Pd-catalyzed C-H bond functionalization provides insight into the chemical properties and potential reactions of O-acetylated compounds (Neufeldt & Sanford, 2010).
Scientific Research Applications
Acetylation and Its Role in Biochemical Processes
Protein Acetylation : Acetylation is a key post-translational modification impacting various cellular processes, including gene expression, protein synthesis, and signal transduction. Research on O-GlcNAc modification on kinases reveals that acetylation and phosphorylation modifications can interact, indicating a complex regulatory network that O-Acetyl-(-)-norscopolamine might influence (Schwein & Woo, 2020).
Small-Molecule Acetylation in Bacteria : The acetylation of small molecules, including antibiotics and toxins, by GCN5-related N-acetyltransferases (GNATs) in bacteria, showcases the role of acetylation in microbial physiology and resistance mechanisms. This suggests potential research applications of O-Acetyl-(-)-norscopolamine in understanding bacterial pathogenicity and developing antimicrobial strategies (Burckhardt & Escalante‐Semerena, 2020).
Biological Activities of Acetylated Compounds : The therapeutic and clinical applications of N-acetylcysteine (NAC), as reviewed by Dean et al. (2011), highlight the importance of acetylated compounds in treating psychiatric disorders, suggesting a similar potential for O-Acetyl-(-)-norscopolamine in neuropsychiatric research (Dean, Giorlando, & Berk, 2011).
Applications in Therapeutics and Materials Science
Chitosan and Derivatized Polysaccharides : The review on chitosan's uses in biomaterial applications, including drug delivery systems and cancer treatment, underscores the versatility of acetylated biopolymers. This opens avenues for exploring O-Acetyl-(-)-norscopolamine in similar contexts, particularly in biomedical engineering and therapeutic delivery systems (Victor et al., 2020).
Safety And Hazards
This would involve studying the compound’s toxicity, potential health effects, and any precautions that need to be taken when handling it.
Future Directions
This would involve discussing potential areas for further research, such as new synthetic methods, potential applications, or further studies into the compound’s mechanism of action.
Please note that this is a general approach and the specific details would depend on the particular compound being studied. If you have a different compound in mind or if “O-Acetyl-(-)-norscopolamine” is known by a different name, please provide more information so I can give a more accurate analysis.
properties
IUPAC Name |
3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl (2S)-3-acetyloxy-2-phenylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-10(20)22-9-13(11-5-3-2-4-6-11)18(21)23-12-7-14-16-17(24-16)15(8-12)19-14/h2-6,12-17,19H,7-9H2,1H3/t12?,13-,14?,15?,16?,17?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAUMZBNIYQAMW-ARRBXOIYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C1=CC=CC=C1)C(=O)OC2CC3C4C(O4)C(C2)N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H](C1=CC=CC=C1)C(=O)OC2CC3C4C(O4)C(C2)N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-Acetyl-(-)-norscopolamine |
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